1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde typically involves the condensation of 1,2,3,4-tetrahydrobenzo[h]quinolin-4-one with aromatic aldehydes in an alkaline medium . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde include other quinoline derivatives such as:
- 1,2,3,4-tetrahydrobenzo[g]quinolin-4-one
- 3-substituted benzo[g]quinolin-4-ones
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
922528-50-5 |
---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-butyl-3,4-dihydro-2H-benzo[h]quinoline-6-carbaldehyde |
InChI |
InChI=1S/C18H21NO/c1-2-3-10-19-11-6-7-14-12-15(13-20)16-8-4-5-9-17(16)18(14)19/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3 |
InChI Key |
YTKDOJPXRCGMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC2=C1C3=CC=CC=C3C(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.